N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminothiazole with acetyl chloride to form 5-acetyl-2-aminothiazole. This intermediate is then reacted with benzaldehyde to introduce the phenyl group at the 4-position. Finally, the resulting compound is coupled with 3-phenylpropanoic acid to yield the target compound .
Chemical Reactions Analysis
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results against various pathogens.
Medicine: The compound exhibits anti-inflammatory and anticancer activities, making it a potential candidate for drug development.
Industry: Thiazole derivatives, including this compound, are used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, affecting their function. The compound can inhibit enzymes, block receptors, or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMXZMIRDSTZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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